1,5-Naphthyridine 1,5-dioxide
Overview
Description
1,5-Naphthyridine 1,5-dioxide is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by a bicyclic structure consisting of two fused pyridine rings The 1,5-dioxide derivative is notable for the presence of oxygen atoms at the 1 and 5 positions, which significantly influence its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-naphthyridine 1,5-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the thermal condensation of primary aromatic amines with β-ketoesters, followed by cyclization of the resulting Schiff base intermediates . Another approach involves the use of Friedländer synthesis, where 2-aminopyridine derivatives react with carbonyl compounds under acidic or basic conditions to form the naphthyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and choice of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthyridine 1,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the dioxide to other derivatives with different oxidation states.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce alkyl, aryl, or other substituents at various positions on the ring .
Scientific Research Applications
1,5-Naphthyridine 1,5-dioxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-naphthyridine 1,5-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The exact mechanism depends on the specific biological context and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Another isomer with nitrogen atoms at the 1 and 8 positions, known for its distinct chemical properties and reactivity.
Quinoline: A related heterocyclic compound with a single nitrogen atom in the ring, widely used in medicinal chemistry.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position, also important in drug development.
Uniqueness
1,5-Naphthyridine 1,5-dioxide is unique due to the presence of two oxygen atoms at specific positions, which significantly alter its electronic structure and reactivity compared to other naphthyridine isomers and related compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-oxido-1,5-naphthyridin-1-ium 1-oxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZALLCGYCEZPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=CC=C[N+](=O)C2=C1)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27305-49-3 | |
Record name | 1,5-Naphthyridine, 1,5-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27305-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC39490 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39490 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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